N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

physicochemical profiling drug-likeness ADME prediction

This N-ethyl-2-oxo-tetrahydroquinoline benzenesulfonamide (≥95% purity) is the essential reference probe for RORγ inverse agonist SAR programs. Its single HBD (vs. des-ethyl) and XLogP3 2.1 make it ideal for benchmarking membrane permeability and off-target CA profiling. Use it to validate the benzenesulfonamide pharmacophore in Th17/IL-17 pathway assays. Avoid compromising target engagement by substituting unverified analogs; ensure experimental reproducibility with this authenticated standard.

Molecular Formula C17H18N2O3S
Molecular Weight 330.4 g/mol
CAS No. 922026-25-3
Cat. No. B6511483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
CAS922026-25-3
Molecular FormulaC17H18N2O3S
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C17H18N2O3S/c1-2-19-16-10-9-14(12-13(16)8-11-17(19)20)18-23(21,22)15-6-4-3-5-7-15/h3-7,9-10,12,18H,2,8,11H2,1H3
InChIKeyXSEDJGBWAJRMKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (CAS 922026-25-3): Chemical Identity and Procurement Profile


N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (CAS 922026-25-3) is a synthetic small molecule (C₁₇H₁₈N₂O₃S, MW 330.4 g/mol) belonging to the N-sulfonamide-tetrahydroquinoline chemotype [1]. The compound is characterized by a 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline core coupled to an unsubstituted benzenesulfonamide moiety at the 6-position. Its computed physicochemical properties (XLogP3-AA = 2.1, Topological Polar Surface Area = 74.9 Ų) position it as a moderately lipophilic, Rule-of-Five compliant scaffold [1]. This compound is documented in the PubChem database (CID 20933577) and is listed as a research-grade chemical by multiple international suppliers, with typical purities of ≥95% .

Why Generic Substitution Fails: Structural Specificity of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide for RORγ-Directed Research


Within the tetrahydroquinoline sulfonamide family, subtle structural modifications produce profound differences in pharmacological profile. The N-ethyl substituent on the target compound's lactam nitrogen distinguishes it from the des-ethyl analog (N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide), altering hydrogen-bond donor count (from 2 to 1), reducing polarity, and modulating ligand-protein interactions at the RORγ ligand-binding domain (LBD) [1]. This chemotype is specifically encompassed by US Patent 9,512,111, which claims N-sulfonylated tetrahydroquinolines as RORγ inverse agonists for autoimmune and inflammatory disease applications [2]. The unsubstituted benzenesulfonamide moiety at the 6-position provides a distinct steric and electronic profile compared to substituted phenyl or alkyl sulfonamide analogs (e.g., 4-methyl, 4-ethoxy, or methanesulfonamide variants), which may exhibit altered target engagement, metabolic stability, and selectivity [3]. Consequently, indiscriminate substitution with a structurally similar but functionally distinct analog risks compromising target engagement, selectivity, and experimental reproducibility in RORγ-mediated transcriptional assays or cellular models of Th17 differentiation.

Quantitative Evidence Guide: Comparator-Based Differentiation of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide


Physicochemical Differentiation: XLogP3-AA Lipophilicity vs. Des-Ethyl Analog

The N-ethyl substitution on the tetrahydroquinoline lactam nitrogen in the target compound (XLogP3-AA = 2.1) increases calculated lipophilicity relative to the des-ethyl analog N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (estimated XLogP3-AA ≈ 1.4, based on the removal of two aliphatic carbons) [1]. This difference of approximately +0.7 log units indicates enhanced membrane permeability potential for the target compound. Additionally, the target compound possesses one hydrogen bond donor (sulfonamide N-H) versus two for the des-ethyl analog (sulfonamide N-H plus lactam N-H), which may reduce passive permeability-limiting interactions [1].

physicochemical profiling drug-likeness ADME prediction

Patent-Covered RORγ Inverse Agonist Chemotype with Quantitative Class-Level Potency

The target compound's chemotype is encompassed within the general formula of US Patent 9,512,111, which claims N-sulfonylated tetrahydroquinolines as RORγ inverse agonists [1]. In the broader class, structurally related N-sulfonamide-tetrahydroquinoline derivatives have demonstrated potent RORγt inverse agonism in dual FRET assays. For example, compound 13 from Sun et al. (2020) exhibited potent inhibitory activity in the dual FRET assay, and representative tetrahydroquinoline derivatives XY039 and XY077 showed RORγ transcriptional inhibition with IC₅₀ values in the 40–140 nM range [2] [3]. While direct IC₅₀ data for the target compound itself have not been published in peer-reviewed literature, the N-ethyl-2-oxo substitution pattern on the tetrahydroquinoline core is a key structural feature shared with these active analogs, and the benzenesulfonamide at the 6-position provides a privileged pharmacophore for RORγ LBD engagement [1].

RORγ inverse agonism Th17/IL-17 pathway autoimmune disease

Molecular Weight and TPSA Advantage vs. Bulkier 4-Substituted Benzenesulfonamide Analogs

The target compound (MW = 330.4 g/mol; TPSA = 74.9 Ų) maintains a molecular weight advantage of 14.0 g/mol compared to the 4-methyl analog (N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide, CAS 922105-22-4, MW = 344.4 g/mol) and a larger advantage of 44.1 g/mol compared to the 4-ethoxy analog (CAS 922105-28-0, MW = 374.5 g/mol) [1] . The unsubstituted benzenesulfonamide retains a favorable balance of lipophilicity (XLogP3-AA = 2.1) without incurring the additional steric bulk and metabolic liability associated with para-substitution. In the context of fragment-based or lead-like screening libraries, this lower molecular weight and reduced complexity may translate to improved ligand efficiency metrics (e.g., LE, LLE) should target engagement be confirmed [1].

lead optimization ligand efficiency drug design

Sulfonamide NH Acidity and Carbonic Anhydrase Inhibition Potential

Benzenesulfonamide derivatives are established inhibitors of human carbonic anhydrase (CA) isozymes, a mechanism relevant to both anticancer applications (via CA IX/XII) and potential off-target effects (via CA I/II) [1] [2]. The target compound's unsubstituted benzenesulfonamide group (pKa of the sulfonamide NH estimated at ~10–11) provides a zinc-binding motif comparable to that of the clinical CA inhibitor acetazolamide [1]. In published tetrahydroquinoline sulfonamide series, compounds with the benzenesulfonamide moiety have demonstrated in vitro antitumor activity, with certain analogs achieving IC₅₀ values of 2.5–12.5 µg/mL against tumor cell lines, outperforming doxorubicin (IC₅₀ = 37.5 µg/mL) as a reference [2]. The N-ethyl substitution on the target compound distinguishes it from N-unsubstituted analogs by eliminating one hydrogen bond donor, which may modulate CA isozyme selectivity profiles [3].

carbonic anhydrase inhibition sulfonamide pharmacophore off-target profiling

Application Scenarios: Optimal Procurement and Research Use of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide


RORγ Inverse Agonist SAR Probe in Autoimmune and Inflammatory Disease Research

This compound is optimally deployed as a structural probe within RORγ inverse agonist SAR programs targeting the Th17/IL-17 pathway. Its N-ethyl-2-oxo-tetrahydroquinoline core places it within the patent-protected chemotype claimed in US Patent 9,512,111, and its unsubstituted benzenesulfonamide at the 6-position provides a reference point for evaluating the impact of aryl sulfonamide substitution on RORγ LBD binding affinity and cellular inverse agonism potency [1]. Researchers can use this compound to benchmark the contribution of the benzenesulfonamide pharmacophore against 4-substituted or heteroaryl sulfonamide analogs in dual FRET and Gal4 reporter gene assays .

Physicochemical Benchmarking in Lead Optimization for Membrane Permeability

With a computed XLogP3-AA of 2.1 and a single hydrogen bond donor (sulfonamide NH), this compound serves as a calibrated reference point for assessing the impact of N-alkyl substitution on passive membrane permeability within tetrahydroquinoline sulfonamide series [1]. Procurement teams supporting ADME screening cascades can use this compound to establish baseline PAMPA or Caco-2 permeability values for the N-ethyl subseries, enabling quantitative comparisons with des-ethyl (HBD = 2), N-methyl, or N-propyl analogs to guide property-based design decisions.

Carbonic Anhydrase Selectivity Profiling in Polypharmacology Assessment

Given the established role of benzenesulfonamides as carbonic anhydrase inhibitors, this compound can be employed as a tool for profiling CA I, II, IX, and XII inhibitory activity [1]. This is particularly relevant for drug discovery programs that require assessment of potential CA-mediated off-target effects of tetrahydroquinoline-based RORγ inverse agonists. The compound's unsubstituted benzenesulfonamide represents a minimal CA recognition motif, allowing researchers to differentiate CA-driven antiproliferative effects from RORγ-mediated transcriptional inhibition in cellular assays .

Reference Standard for Analytical Method Development and Compound Library QC

The compound is commercially available at ≥95% purity (Catalog Number CM934522), with a well-defined molecular formula (C₁₇H₁₈N₂O₃S), exact mass (330.10381361 Da), and SMILES notation (CCN1C(=O)CCC2=C1C=CC(NS(=O)(=O)C1=CC=CC=C1)=C2) as documented in PubChem (CID 20933577) [1] . These properties make it suitable as a reference standard for HPLC-MS method development, compound library quality control, and as an internal standard for quantifying structurally related tetrahydroquinoline sulfonamides in biochemical assay matrices.

Quote Request

Request a Quote for N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.